molecular formula C20H16N4O4S B4819911 N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-2-furamide

N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-2-furamide

Cat. No. B4819911
M. Wt: 408.4 g/mol
InChI Key: BTWXMTIOVUSYKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-2-furamide, also known as BBF 301, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-2-furamide 301 is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-2-furamide 301 has also been shown to regulate glucose metabolism by activating AMP-activated protein kinase (AMPK), a key regulator of glucose homeostasis.
Biochemical and Physiological Effects:
N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-2-furamide 301 has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-2-furamide 301 inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-2-furamide 301 has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. Additionally, N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-2-furamide 301 has been shown to regulate glucose metabolism by increasing glucose uptake and enhancing insulin sensitivity.

Advantages and Limitations for Lab Experiments

N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-2-furamide 301 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-2-furamide 301 has also been shown to have low toxicity in vitro and in vivo. However, there are also limitations to using N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-2-furamide 301 in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its efficacy and safety in humans.

Future Directions

There are several future directions for research on N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-2-furamide 301. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, more research is needed to determine the optimal dosage and administration of N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-2-furamide 301 in humans.

Scientific Research Applications

N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-2-furamide 301 has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Studies have shown that N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-2-furamide 301 has anticancer properties by inhibiting the growth and proliferation of cancer cells. N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-2-furamide 301 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-2-furamide 301 has been studied for its potential use in treating diabetes by regulating glucose metabolism.

properties

IUPAC Name

N-[[(4-benzamidobenzoyl)amino]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S/c25-17(13-5-2-1-3-6-13)21-15-10-8-14(9-11-15)18(26)23-24-20(29)22-19(27)16-7-4-12-28-16/h1-12H,(H,21,25)(H,23,26)(H2,22,24,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWXMTIOVUSYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NNC(=S)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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